molecular formula C12H14O4 B11955157 1,4,5,8-Tetrahydro-4a,8a-naphthalenedicarboxylic acid CAS No. 3642-04-4

1,4,5,8-Tetrahydro-4a,8a-naphthalenedicarboxylic acid

Cat. No.: B11955157
CAS No.: 3642-04-4
M. Wt: 222.24 g/mol
InChI Key: NXUJTEIDSOQKGW-UHFFFAOYSA-N
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Description

1,4,5,8-Tetrahydro-4a,8a-naphthalenedicarboxylic acid is an organic compound with the molecular formula C12H14O4 It is a derivative of naphthalene, characterized by the presence of two carboxylic acid groups and a tetrahydro structure

Preparation Methods

Synthetic Routes and Reaction Conditions

1,4,5,8-Tetrahydro-4a,8a-naphthalenedicarboxylic acid can be synthesized through several methods. One common approach involves the hydrogenation of 1,4,5,8-naphthalenetetracarboxylic dianhydride. The reaction typically requires a hydrogenation catalyst, such as palladium on carbon, and is carried out under high pressure and temperature conditions. The reaction proceeds as follows:

C12H6O6+4H2C12H14O4\text{C12H6O6} + 4\text{H2} \rightarrow \text{C12H14O4} C12H6O6+4H2→C12H14O4

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale hydrogenation reactors. The process is optimized for high yield and purity, with careful control of reaction parameters such as temperature, pressure, and catalyst concentration. The product is then purified through crystallization or other separation techniques.

Chemical Reactions Analysis

Types of Reactions

1,4,5,8-Tetrahydro-4a,8a-naphthalenedicarboxylic acid undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form naphthalene derivatives with higher oxidation states.

    Reduction: Further reduction can lead to the formation of more saturated compounds.

    Substitution: The carboxylic acid groups can participate in substitution reactions, forming esters, amides, and other derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Hydrogen gas in the presence of a palladium catalyst is typically used.

    Substitution: Reagents such as alcohols, amines, and acyl chlorides are used under acidic or basic conditions.

Major Products Formed

    Oxidation: Naphthalene derivatives with ketone or aldehyde groups.

    Reduction: More saturated naphthalene derivatives.

    Substitution: Esters, amides, and other functionalized derivatives.

Scientific Research Applications

1,4,5,8-Tetrahydro-4a,8a-naphthalenedicarboxylic acid has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activity and interactions with biomolecules.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the production of polymers, dyes, and other industrial chemicals.

Mechanism of Action

The mechanism of action of 1,4,5,8-tetrahydro-4a,8a-naphthalenedicarboxylic acid involves its interaction with various molecular targets. The carboxylic acid groups can form hydrogen bonds and ionic interactions with proteins and other biomolecules, potentially affecting their structure and function. The tetrahydro structure may also influence the compound’s reactivity and binding affinity.

Comparison with Similar Compounds

Similar Compounds

    1,4,5,8-Naphthalenetetracarboxylic dianhydride: A precursor to 1,4,5,8-tetrahydro-4a,8a-naphthalenedicarboxylic acid, used in similar applications.

    1,2,3,4-Tetrahydro-1,4-naphthalenedicarboxylic acid: Another naphthalene derivative with different substitution patterns.

    8A-(Carboxymethyl)-1,5,8,8A-tetrahydro-4A(4H)-naphthalenecarboxylic acid: A related compound with additional functional groups.

Uniqueness

This compound is unique due to its specific tetrahydro structure and the presence of two carboxylic acid groups. This combination of features gives it distinct chemical properties and reactivity, making it valuable for various applications in research and industry.

Properties

CAS No.

3642-04-4

Molecular Formula

C12H14O4

Molecular Weight

222.24 g/mol

IUPAC Name

1,4,5,8-tetrahydronaphthalene-4a,8a-dicarboxylic acid

InChI

InChI=1S/C12H14O4/c13-9(14)11-5-1-2-6-12(11,10(15)16)8-4-3-7-11/h1-4H,5-8H2,(H,13,14)(H,15,16)

InChI Key

NXUJTEIDSOQKGW-UHFFFAOYSA-N

Canonical SMILES

C1C=CCC2(C1(CC=CC2)C(=O)O)C(=O)O

Origin of Product

United States

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